molecular formula C17H26N2O3S B2767358 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide CAS No. 2415629-88-6

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide

Cat. No.: B2767358
CAS No.: 2415629-88-6
M. Wt: 338.47
InChI Key: LOYZNYBTTHIHPS-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a phenylethanesulfonamide group

Preparation Methods

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The oxane ring is then introduced through a ring-forming reaction. Finally, the phenylethanesulfonamide group is attached via a sulfonamide formation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)18-16-6-10-19(14-16)17-7-11-22-12-8-17/h1-5,16-18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYZNYBTTHIHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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